GLYCOL PALMITATE
CAS No.: 199282-96-7
Cat. No.: VC0171867
Molecular Formula: C18H36O3
Molecular Weight: 300.47664
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199282-96-7 |
|---|---|
| Molecular Formula | C18H36O3 |
| Molecular Weight | 300.47664 |
Introduction
Chemical Structure and Properties
Molecular Structure
Glycol palmitate (ethylene glycol monopalmitate) has the molecular formula C₁₈H₃₆O₃ , consisting of a palmitic acid chain esterified with ethylene glycol. The structure features a long hydrophobic carbon chain from palmitic acid connected via an ester linkage to the hydrophilic ethylene glycol component, giving it its amphiphilic character that is essential for its emulsifying properties.
Physical Properties
The physical properties of glycol palmitate are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Weight | 300.48 g/mol |
| Physical State | Solid |
| Melting Point | 51°C |
| Boiling Point | 381.69°C (estimate) |
| Density | 0.8768 |
| Vapor Pressure | 11.4 Pa at 20°C |
| Refractive Index | 1.4200 (estimate) |
| Water Solubility | 1 mg/L at 20°C |
| LogP | 2.6 at 25°C |
These physical characteristics contribute to glycol palmitate's effectiveness in various applications, particularly its ability to function in emulsion systems while providing specific texture attributes .
Chemical Properties
Glycol palmitate exhibits several important chemical properties that determine its behavior in formulations:
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Solubility: Insoluble in water but soluble in ethyl ether, slightly soluble in chloroform and methanol
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Stability: Generally stable under normal conditions but can undergo hydrolysis under strong acidic or alkaline conditions
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Reactivity: Can burn upon contact with strong oxidants, producing harmful combustion products like CO and CO₂
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Biodegradability: Considered biodegradable, making it environmentally favorable compared to some synthetic alternatives
Identification and Nomenclature
Synonyms
Glycol palmitate is known by several names in scientific literature and commercial contexts:
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2-Hydroxyethyl palmitate
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Hexadecanoic acid, 2-hydroxyethyl ester
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Palmitic acid, 2-hydroxyethyl ester
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Ethylene glycol monopalmitate
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Palmitoylglycol
Registry Numbers
There appears to be some discrepancy in the registry numbers assigned to glycol palmitate in various databases:
| Identifier | Number |
|---|---|
| CAS Number | 4219-49-2 |
| CAS Number (alternate) | 199282-96-7 |
| EINECS | 224-160-8 |
| FDA UNII | T80A3T38WE |
The presence of multiple CAS numbers may indicate different isomeric forms or different registration histories for the compound .
Synthesis and Production
Enzymatic Synthesis
Research has demonstrated the successful synthesis of glycol-palmitic acid esters using Candida rugosa lipase as a biocatalyst. This enzymatic approach can achieve conversion percentages of up to 82% under optimized conditions. The esterification was conducted by reacting fatty acid and glycol at 37°C for 18 hours, with variations in the molar ratio of fatty acid to glycol (1:1, 1:2, 1:3, and 1:4) .
| Parameter | Value/Condition |
|---|---|
| Catalyst | Candida rugosa lipase EC 3.1.1.3 |
| Temperature | 37°C |
| Reaction Time | 18 hours |
| Molar Ratio Variations | 1:1, 1:2, 1:3, 1:4 (fatty acid:glycol) |
| Maximum Conversion | 82% |
Applications and Uses
Cosmetic Industry Applications
Glycol palmitate serves multiple functions in cosmetic formulations:
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Emulsifier: As a non-ionic surfactant, it allows the formation of finely dispersed mixtures of oil and water (emulsions) .
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Opacifying Agent: Reduces transparency and translucency by clouding the product, which can enhance the visual appeal of formulations .
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Skin Conditioning Agent: Maintains the skin in good condition by providing moisturizing and emollient properties .
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Co-emulsifier: Used in conjunction with primary emulsifiers such as Olivem 1000, Natragem EW, or Montanov 68 to help stabilize emulsions. This function is particularly valuable for creating stable, long-lasting cosmetic products .
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Texture Enhancer: Provides an elegant texture, non-greasy feel, and excellent spreadability, which enhances the sensory experience of cosmetic formulations .
Specific cosmetic applications include:
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Anti-aging and moisturizing creams
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Skin care products
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Hair care formulations
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Cosmetic emulsions requiring stable oil-water interfaces
Other Industrial Applications
Beyond cosmetics, glycol palmitate offers valuable properties for various industrial applications:
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Lubricant: Provides excellent lubricating abilities, making it useful in applications where friction reduction is important .
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Dispersing Agent: Helps distribute ingredients uniformly in formulations, ensuring consistency and effectiveness .
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Solubilizing Agent: Assists in solubilizing otherwise incompatible ingredients, enabling the creation of complex formulations .
Research Findings
Emulsification Properties
When observed under a microscope, the emulsions formed by glycol palmitate showed characteristic droplet patterns indicative of its function as an emulsifier. This supports its application in cosmetic and pharmaceutical formulations where stable emulsions are critical .
Antimicrobial Studies
Investigations into potential antimicrobial properties of glycol-palmitic acid ester have yielded negative results. When tested against Propionibacterium acne and Staphylococcus epidermidis bacteria using the disc diffusion method, glycol-palmitic acid ester showed no antimicrobial activity . This contrasts with glycol-castor oil fatty acid ester, which demonstrated weak antimicrobial activity against these bacteria with clear zone diameters of 10-12 mm at concentrations of 60-80%.
Quality Standards and Test Methods
Quality standards for glycol palmitate have been reported, with the following specifications for physical and chemical parameters:
| Item | Standard |
|---|---|
| Appearance | Solid |
| Active Content | ≥ 95.0% |
| Heavy Metals (as Pb) | ≤ 20 mg/kg |
| Arsenic (As) | ≤ 3 mg/kg |
Test methods include standardized procedures for determining active content following GB/T 13173 Surface active agents testing methods, and heavy metals and arsenic content according to Safety and Technical Standards for Cosmetics (2015 Edition) .
Comparison with Related Compounds
Understanding glycol palmitate in the context of related compounds provides valuable insights:
| Compound | Key Differences | Applications |
|---|---|---|
| Ethylene Glycol Dipalmitate | Contains two palmitate groups | Food contact materials, plastic processing aid |
| Isopropyl Palmitate | Contains isopropyl alcohol instead of ethylene glycol | Cosmetic emollient, fragrance ingredient |
| Propylene Glycol Stearate | Contains stearic acid instead of palmitic acid | Emulsifier in food and cosmetics |
| Ascorbyl Palmitate | Contains ascorbic acid (vitamin C) component | Antioxidant in food and cosmetics |
While these compounds share similar functional groups or structural elements with glycol palmitate, each has unique properties that make them suitable for specific applications .
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